4-(Methylamino)pyridine-2-carboxamide
Overview
Description
4-(Methylamino)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(Methylamino)pyridine-2-carboxamide is the bacterium Mycobacterium tuberculosis . This compound has been identified as a promising hit against this bacterium, showing specific activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin .
Mode of Action
This compound inhibits the growth of Mycobacterium tuberculosis in a bacteriostatic manner in liquid cultures . In macrophages, it inhibits the growth of Mycobacterium tuberculosis in a bactericidal manner . The anti-mycobacterial activity of this compound requires AmiC-dependent hydrolysis .
Biochemical Pathways
It has been demonstrated that this compound inhibits the growth of mycobacterium tuberculosis in macrophages by inducing autophagy .
Pharmacokinetics
It is known that the compound is a prodrug, meaning it is metabolized in the body to produce its active form .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria .
Action Environment
It is known that the compound’s anti-mycobacterial activity requires amic-dependent hydrolysis , suggesting that factors affecting this process could influence the compound’s action.
Biochemical Analysis
Biochemical Properties
4-(Methylamino)pyridine-2-carboxamide plays a significant role in biochemical reactions, particularly as a nucleophilic catalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used to functionalize hypercrosslinked emulsion-templated porous polymers, forming a highly efficient heterogeneous nucleophilic catalyst for the acylation of tertiary alcohols . Additionally, it can act as a reactant to synthesize other compounds, such as 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalysts .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of inducible nitric oxide synthase isolated from mouse RAW 264.7 cells in vitro . This inhibition can lead to changes in cellular signaling and metabolic pathways, affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a nucleophilic catalyst, facilitating various chemical reactions by forming transient complexes with substrates. This interaction can lead to the activation or inhibition of specific enzymes, thereby modulating biochemical pathways. For instance, its role in the preparation of ultra-high surface area emulsion-templated porous polymers highlights its ability to act as an efficient nucleophilic catalyst .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, its interaction with inducible nitric oxide synthase can influence the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, its role as a nucleophilic catalyst can impact the synthesis and degradation of other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to interact with transporters and binding proteins can influence its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its role as a nucleophilic catalyst, as it needs to be in proximity to its substrates and enzymes to exert its effects .
Biological Activity
4-(Methylamino)pyridine-2-carboxamide, a derivative of pyridine, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : CHNO
- CAS Number : 1154590-95-0
- Molecular Weight : 151.17 g/mol
This compound features a pyridine ring substituted with a methylamino group and a carboxamide functional group, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, its effectiveness against various strains of bacteria was assessed through in vitro assays.
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
E. coli | 15 ± 2 | 50 |
S. aureus | 12 ± 1 | 75 |
P. aeruginosa | 10 ± 1 | 100 |
The compound showed the highest activity against E. coli, indicating its potential as a lead compound for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrated antifungal activity against several fungal strains. The following table summarizes the antifungal efficacy observed in laboratory conditions:
Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
C. albicans | 18 ± 3 | 30 |
A. niger | 16 ± 2 | 40 |
These results suggest that this compound could be a candidate for developing antifungal treatments .
Anticancer Activity
The anticancer potential of this compound has also been explored through various studies. In one study involving breast cancer cell lines (MDA-MB-231), treatment with the compound resulted in a significant decrease in FOXM1 protein levels, which is associated with tumor progression.
- Cell Line : MDA-MB-231
- Concentration : 50 µM
- Effect : Reduction in FOXM1 expression by approximately 40%
This indicates that the compound may interfere with cancer cell proliferation mechanisms .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and growth.
- Binding Interactions : Molecular docking studies suggest that it interacts with active sites of target proteins, stabilizing complexes through hydrogen bonds and hydrophobic interactions.
- Cell Membrane Disruption : It may disrupt cellular membranes in bacteria and fungi, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on E. coli : A study evaluated the binding affinity of the compound with β-lactamase enzymes, revealing promising interactions that could inhibit antibiotic resistance mechanisms .
- Antifungal Screening : Another study screened multiple derivatives of pyridine compounds against fungal strains, where this compound showed superior activity compared to other tested compounds .
Properties
IUPAC Name |
4-(methylamino)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAQDCBKRHDYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.